molecular formula C13H13ClF6N2O B11479213 N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide

N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide

Cat. No.: B11479213
M. Wt: 362.70 g/mol
InChI Key: XMZSOVGWRSJREA-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an amino group, and a hexafluoropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide typically involves multiple steps. One common approach starts with the reaction of 2-chloroaniline with hexafluoroacetone to form an intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the chlorophenyl group can produce a phenyl derivative.

Scientific Research Applications

N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2-chlorophenyl)amino]-1,1,1-trifluoropropan-2-yl}-2-methylpropanamide: This compound has a similar structure but with fewer fluorine atoms, which may affect its chemical properties and reactivity.

    N-{2-[(2-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide:

Uniqueness

N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide is unique due to its combination of a highly electronegative hexafluoropropan-2-yl group and a chlorophenyl group. This combination imparts distinct chemical properties, such as high stability and specific reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C13H13ClF6N2O

Molecular Weight

362.70 g/mol

IUPAC Name

N-[2-(2-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H13ClF6N2O/c1-7(2)10(23)22-11(12(15,16)17,13(18,19)20)21-9-6-4-3-5-8(9)14/h3-7,21H,1-2H3,(H,22,23)

InChI Key

XMZSOVGWRSJREA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1Cl

Origin of Product

United States

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